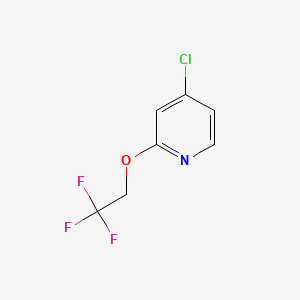

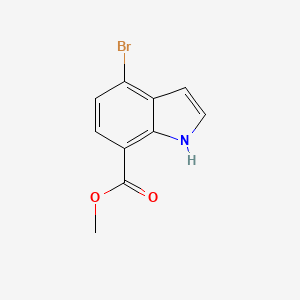

Methyl 4-bromo-1H-indole-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

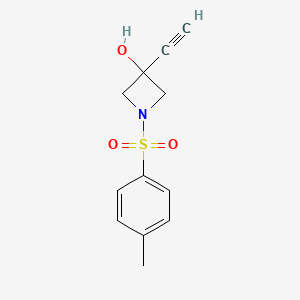

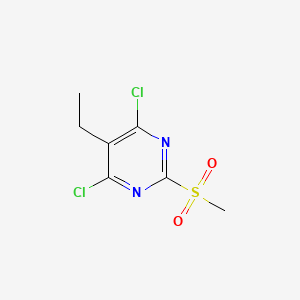

Methyl 4-bromo-1H-indole-7-carboxylate is a chemical compound with the molecular weight of 254.08 . It is used in the field of chemical synthesis .

Synthesis Analysis

The synthesis of indole derivatives, such as Methyl 4-bromo-1H-indole-7-carboxylate, has been a topic of interest in recent years due to their significant role in natural products and drugs . The investigation of novel methods of synthesis has attracted the attention of the chemical community .Molecular Structure Analysis

The IUPAC name for this compound is methyl 4-bromo-1H-indole-7-carboxylate . The InChI code is 1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(11)6-4-5-12-9(6)7/h2-5,12H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 4-bromo-1H-indole-7-carboxylate include a molecular weight of 254.08 .Applications De Recherche Scientifique

Antiviral Activity

- Field : Virology

- Application : Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate, have been reported as antiviral agents .

- Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A .

Anti-inflammatory Activity

- Field : Pharmacology

- Application : Indole-based chalcone derivatives have been reported as COX-1 and COX-2 inhibitors .

- Results : Two compounds, 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one and 3-(5-methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one, were found to demonstrate significant activity .

Anticancer Activity

- Field : Oncology

- Application : The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years .

- Results : Indoles, both natural and synthetic, show various biologically vital properties .

Antihypertensive Activity

- Field : Pharmacology

- Application : Indole alkaloids such as Reserpine and Ajmalicine have been used in the treatment of high blood pressure .

- Results : Reserpine and Ajmalicine have shown effectiveness in reducing high blood pressure .

Anticancer Activity

- Field : Oncology

- Application : Vinblastine, an indole alkaloid, is used for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .

- Results : Vinblastine has shown effectiveness in treating various types of cancer .

Antiviral Activity

- Field : Virology

- Application : Ethyl 1H-indole-3-carboxylates have shown anti-viral activity in Huh-7.5 cells .

- Results : Compound 4-((3-(ethoxycarbonyl)-1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-indol-2-yl)methyl)benzenesulfinate was the most active compound at low concentration against hepatitis C virus (HCV) .

Antimicrobial Activity

- Field : Microbiology

- Application : Indole derivatives have been found to possess antimicrobial properties .

- Results : Various indole derivatives have shown effectiveness against different types of microbes .

Antitubercular Activity

- Field : Pharmacology

- Application : Indole derivatives have been reported to possess antitubercular activities .

- Results : Various indole derivatives have shown effectiveness against Mycobacterium tuberculosis .

Antidiabetic Activity

- Field : Endocrinology

- Application : Indole derivatives have been reported to possess antidiabetic activities .

- Results : Various indole derivatives have shown effectiveness in controlling blood glucose levels .

Antimalarial Activity

- Field : Parasitology

- Application : Indole derivatives have been reported to possess antimalarial activities .

- Results : Various indole derivatives have shown effectiveness against Plasmodium species, the parasites that cause malaria .

Anticholinesterase Activity

Propriétés

IUPAC Name |

methyl 4-bromo-1H-indole-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(11)6-4-5-12-9(6)7/h2-5,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBLJEGYYYHKGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=C(C=C1)Br)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40729086 |

Source

|

| Record name | Methyl 4-bromo-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-bromo-1H-indole-7-carboxylate | |

CAS RN |

1224724-39-3 |

Source

|

| Record name | Methyl 4-bromo-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B580885.png)